3-Quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro-
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Overview
Description
3-Quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro- is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro- typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and cyanide sources for the cyano group introduction .
Chemical Reactions Analysis
3-Quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
3-Quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
3-Quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro- can be compared with other quinoline derivatives such as:
4,8-Dichloro-6-nitro-3-quinolinecarbonitrile: This compound has similar structural features but with additional chloro substitutions, which may alter its reactivity and applications.
3-Quinolinecarbonitrile, 4-chloro-6-methoxy-2-methyl-: This derivative has a methoxy group instead of a nitro group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C11H6ClN3O2 |
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Molecular Weight |
247.64 g/mol |
IUPAC Name |
4-chloro-5-methyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O2/c1-6-9(15(16)17)3-2-8-10(6)11(12)7(4-13)5-14-8/h2-3,5H,1H3 |
InChI Key |
GLHCPQPBTGFLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC=C(C(=C12)Cl)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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